molecular formula C17H21ClN4O B7178332 [4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone

Cat. No.: B7178332
M. Wt: 332.8 g/mol
InChI Key: QRJHVGTYMQTAAK-UHFFFAOYSA-N
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Description

The compound [4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone is a complex organic molecule that features a piperazine ring substituted with a chlorinated methylphenyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Derivative: The starting material, 5-chloro-2-methylphenylamine, undergoes a nucleophilic substitution reaction with piperazine to form 4-(5-chloro-2-methylphenyl)piperazine.

    Coupling with Pyrazole: The intermediate is then coupled with 4,5-dimethyl-1H-pyrazole-3-carboxylic acid chloride under basic conditions to yield the final product.

The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydride to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility. Purification steps typically include recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds or nitro groups present in derivatives of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biological Studies: The compound is used in studies investigating receptor binding and enzyme inhibition, providing insights into its mechanism of action.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The pyrazole moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone: can be compared with similar compounds such as:

    [4-(2-chlorophenyl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone: Similar structure but with a different position of the chlorine atom, affecting its binding properties.

    [4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1H-pyrazol-3-yl)methanone: Lacks the dimethyl groups on the pyrazole ring, which may influence its pharmacokinetic properties.

The uniqueness of This compound lies in its specific substitution pattern, which can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-11-4-5-14(18)10-15(11)21-6-8-22(9-7-21)17(23)16-12(2)13(3)19-20-16/h4-5,10H,6-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJHVGTYMQTAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NNC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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